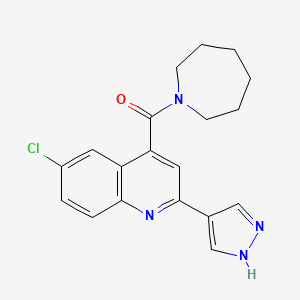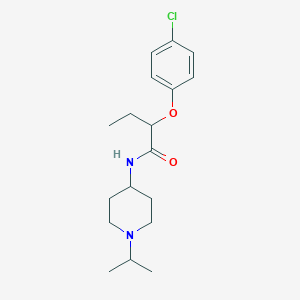
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline, also known as APQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. APQ is a quinoline derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline is not fully understood. However, it has been suggested that 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been shown to have anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also limitations to using 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline in lab experiments. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has low solubility in water, which can make it difficult to use in aqueous systems. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to be cytotoxic at high concentrations, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. One area of research is the development of more efficient and cost-effective synthesis methods for 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. Another area of research is the investigation of the mechanism of action of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. Further studies are needed to fully understand how 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline inhibits the activity of topoisomerase II and induces cell death. In addition, more research is needed to determine the potential applications of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline in the treatment of various diseases, including cancer and malaria.
Synthesemethoden
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline can be synthesized through various methods, including the reaction of 6-chloro-2-(1H-pyrazol-4-yl)quinoline with azepan-1-ylcarbonyl chloride in the presence of a base or by using a one-pot synthesis method. The one-pot synthesis method involves the reaction of 6-chloro-2-(1H-pyrazol-4-yl)quinoline with azepan-1-amine and phosgene in the presence of a base.
Wissenschaftliche Forschungsanwendungen
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been shown to inhibit the growth and proliferation of cancer cells in vitro. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has also been studied for its potential use as an antimalarial agent. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to have antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
azepan-1-yl-[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-5-6-17-15(9-14)16(10-18(23-17)13-11-21-22-12-13)19(25)24-7-3-1-2-4-8-24/h5-6,9-12H,1-4,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFWLXJHWLNRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)

![1-[methoxy(diphenyl)acetyl]azepane](/img/structure/B5148927.png)

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)